2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene
Description
2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene is a polyaromatic hydrocarbon derivative characterized by a central 1,4-dimethylbenzene (para-xylene) core substituted at the 2-position with a diarylmethyl group. This substituent consists of a methylene bridge (-CH2-) linked to two distinct aryl moieties: a 2,5-dimethylphenyl group and a p-tolyl (4-methylphenyl) group. The compound’s inferred molecular formula is C24H26, reflecting its highly substituted aromatic structure.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)-(4-methylphenyl)methyl]-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26/c1-16-8-12-21(13-9-16)24(22-14-17(2)6-10-19(22)4)23-15-18(3)7-11-20(23)5/h6-15,24H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIKQHMTRBOEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 2,5-dimethylbenzyl chloride with p-tolylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control ensures the efficient production of the desired compound with minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be replaced by other substituents using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
2,5-Dibenzoyl-1,4-dimethylbenzene (DBX)
- Molecular Formula : C24H20O2
- Substituents : Two benzoyl (-COC6H5) groups at the 2- and 5-positions.
- Key Properties : Exhibits photochemical reactivity analogous to orthoalkylphenylketones, forming transient intermediates under UV irradiation. This reactivity is attributed to the electron-withdrawing nature of the ketone groups .
- Comparison : Unlike the target compound’s diarylmethyl substituent, DBX’s benzoyl groups introduce strong electron-withdrawing effects, enhancing photochemical activity but reducing steric bulk.
2,5-Diacetyl-1,4-dimethylbenzene (DAX)
- Molecular Formula : C12H14O2
- Substituents : Two acetyl (-COCH3) groups at the 2- and 5-positions.
- Key Properties : Shares photochemical behavior with DBX but with shorter-lived intermediates due to smaller substituents .
Core Structure Analogues
2-Ethynyl-1,4-dimethylbenzene
- CAS RN : 74331-70-7
- Molecular Formula : C10H10
- Substituents : Ethynyl (-C≡CH) group at the 2-position.
- Key Properties : The linear ethynyl group introduces sp-hybridization, leading to distinct electronic properties (e.g., electron-withdrawing effects) and reactivity in click chemistry or polymerization .
- Comparison : The ethynyl group’s compact size contrasts with the target compound’s bulky diarylmethyl substituent, highlighting divergent applications in synthetic chemistry.
Substituent Position and Polarity
2-(2,5-Dimethylphenyl)-2-hydroxyacetic Acid
- CAS RN : 5766-40-5
- Molecular Formula : C10H12O3
- Substituents : Hydroxyacetic acid (-CH(OH)COOH) group.
- Key Properties : Melting point: 115–118°C; polar functional groups enable hydrogen bonding, enhancing solubility in polar solvents .
- Comparison: The target compound’s non-polar diarylmethyl group likely reduces water solubility compared to this hydroxyacetic acid derivative, emphasizing the role of functional groups in physicochemical behavior.
Structural and Property Comparison Table
Implications of Structural Differences
- Steric Effects : The target compound’s diarylmethyl group imposes significant steric hindrance, likely reducing reaction rates in substitution or addition reactions compared to smaller substituents (e.g., acetyl or ethynyl groups).
- Electronic Effects : Electron-donating methyl groups in the diarylmethyl substituent may enhance aromatic ring stability, contrasting with electron-withdrawing ketones (DBX/DAX) or alkynes (2-ethynyl derivative).
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